Sodium 2-methylprop-2-ene-1-sulfonate
Description
Significance of Sodium 2-methylprop-2-ene-1-sulfonate in Polymer Chemistry and Material Science
The incorporation of this compound into polymer chains imparts a range of desirable characteristics, making it a significant monomer in both polymer chemistry and material science. The sulfonate group enhances the hydrophilicity and ionic character of polymers, leading to improved water solubility and dispersibility. sentaitech.comjindunchemistry.com
In the realm of polymer synthesis , SMAS is copolymerized with a variety of other monomers to create functional polymers with tailored properties. Its inclusion can improve the thermal stability, dyeability, and mechanical strength of the resulting polymers. atamanchemicals.comatamanchemicals.com For example, it is frequently used as a third monomer in the production of acrylic fibers, where it enhances the fibers' affinity for dyes, leading to faster color absorption and improved heat resistance. atamanchemicals.comatamankimya.com
In material science , polymers containing this compound find application in diverse areas. These include:
Water Treatment: Copolymers of SMAS with monomers like acrylic acid and acrylamide (B121943) are used as scale inhibitors and dispersants. sentaitech.comatamankimya.com These polymers are effective in preventing the formation of mineral scales such as calcium carbonate and calcium sulfate. atamankimya.com
Superabsorbent Polymers (SAPs): The hydrophilic nature of the sulfonate group makes SMAS a useful comonomer in the production of SAPs, which are utilized in applications requiring high water absorption and retention. jindunchemistry.com
Concrete Admixtures: In the construction industry, SMAS is used in the formulation of polycarboxylate superplasticizers. Its incorporation helps to reduce the amount of water needed in concrete mixtures while maintaining workability. sentaitech.com
Oilfield Chemicals: SMAS-containing copolymers are employed in enhanced oil recovery and as fluid loss agents in drilling fluids, where they contribute to stability in high-temperature and high-salinity environments. jindunchemistry.comatamankimya.com
Coatings and Adhesives: The addition of SMAS to thermosetting acrylic resins and coating dispersants can increase their water solubility and improve adhesion. sentaitech.comatamankimya.com
The versatility of this compound is further demonstrated by its copolymerization with a range of monomers, including both hydrophilic and hydrophobic types.
| Monomer Type | Example Monomer | Resulting Copolymer Functionality | Example Applications |
|---|---|---|---|
| Hydrophilic | Acrylic Acid (AA) | pH responsiveness, dispersancy | Superabsorbents, dispersants. sentaitech.com |
| Hydrophilic | Acrylamide (AM) | Hydrogen bonding, flocculation | Flocculants, hydrogels. sentaitech.com |
| Hydrophobic | Styrene (B11656) (St) | Aromatic rigidity, ion-exchange | Ion-exchange resins, coatings. sentaitech.com |
| Hydrophobic | Butyl Acrylate (BA) | Softening effect | Pressure-sensitive adhesives. sentaitech.com |
Historical Development and Key Milestones in the Study of Sulfonate Monomers
The study of sulfonate-containing monomers and polymers has a history rooted in the broader development of polymer science. While aromatic sulfonate monomers have been known for some time for their use in applications like ion exchange resins, the development of aliphatic sulfonate monomers, such as this compound, has expanded the functional possibilities of polymers. google.com
A significant milestone in the application of sulfonate monomers was the development of ionomers in the 1960s. These polymers, which incorporate a small amount of ionic groups, demonstrated unique properties that bridged the gap between thermoplastics and thermosets. tandfonline.com The introduction of sulfonate groups into polymer backbones was a key aspect of this development.
Research into the copolymerization of sulfonate monomers has led to a deeper understanding of how their inclusion affects polymer properties. For instance, studies on copolymers of acrylic acid and sodium methallyl sulfonate have been conducted to evaluate their effectiveness as scale inhibitors in thermal desalination processes. mdpi.com Such research has highlighted the importance of factors like molar mass and the degree of sulfonation in determining the performance of these functional polymers. mdpi.com
The synthesis of this compound itself is typically achieved through the reaction of methallyl chloride with sodium sulfite. sentaitech.comgoogle.com Advances in synthesis and purification methods have been crucial for producing the high-purity monomer required for many specialized polymer applications.
Scope and Objectives of the Academic Research Outline for this compound
This academic research outline aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are:
To systematically detail the fundamental chemical and physical properties of this compound.
To thoroughly explore its synthesis and polymerization behavior, including its reactivity in various polymerization techniques such as solution and emulsion polymerization. sentaitech.com
To critically review and summarize the extensive applications of SMAS-containing polymers in diverse fields, supported by detailed research findings.
To identify and discuss the key research challenges and future directions in the study and application of this versatile sulfonate monomer.
The scope of this outline is strictly focused on the scientific and technical aspects of this compound. It will delve into its role in academic and industrial research, providing a foundational understanding for researchers in polymer chemistry, material science, and related disciplines.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₇NaO₃S | sentaitech.com |
| Molecular Weight | 158.156 g/mol | atamanchemicals.com |
| Appearance | White crystalline powder | sentaitech.comrboschco.com |
| Solubility | Highly soluble in water | sentaitech.comjindunchemistry.com |
| pH (1% aqueous solution) | ~7.0 - 9.0 | rboschco.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1561-92-8 |
|---|---|
Molecular Formula |
C4H8NaO3S |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
sodium;2-methylprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7); |
InChI Key |
JLTXCMGMFWIRAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=C)CS(=O)(=O)O.[Na] |
Other CAS No. |
1561-92-8 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Synonyms |
methallyl sulfonate sodium methallyl sulfonate sodium methylallyl sulfonate |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Sodium 2 Methylprop 2 Ene 1 Sulfonate
Conventional Synthetic Pathways to Sodium 2-methylprop-2-ene-1-sulfonate
Traditional methods for synthesizing this compound have been developed to be commercially viable, primarily focusing on two main chemical strategies.
One of the direct methods for producing this compound involves the sulfonation of isobutene (2-methylpropene). This process typically utilizes organic sulfur trioxide (SO₃) complex compounds in inert solvents, such as halogenated hydrocarbons google.com. The reaction first yields methallyl sulfonic acid, which is subsequently neutralized with a sodium-based alkali, like sodium hydroxide, to produce the final salt product sentaitech.com.
However, this pathway presents commercial challenges. The resulting product often has an unsatisfactory purity of at most 97% google.com. Furthermore, the process necessitates expensive recovery steps to separate the solvent and the complexing agents from the sulfonic acid. The recovery rate for these complexing agents is often incomplete, and the selectivity based on SO₃ conversion can be suboptimal google.com.
The most prevalent commercial method for producing this compound is the reaction between methallyl chloride and an aqueous solution of sodium sulfite google.comgoogle.comgoogle.com. This nucleophilic substitution reaction is widely employed due to its efficiency and scalability.
The reaction is typically conducted in an aqueous emulsion at temperatures ranging from 30°C to 80°C google.com. To optimize the reaction rate and minimize the hydrolysis of methallyl chloride, the pH of the reaction mixture is carefully controlled, generally maintained between 7 and 11 by the metered addition of a base like sodium hydroxide google.comgoogle.com. Without pH control, hydrochloric acid formed during hydrolysis can lower the pH to levels where the reaction rate significantly decreases google.com. Yields for this method have been reported to be around 75% to 85%, with reaction times varying from 2 to 12 hours google.com.
Advanced Synthetic Protocols for High Purity this compound
To meet the stringent requirements of specialized applications, advanced synthetic protocols have been developed to enhance the purity and yield of this compound.
Significant improvements in product quality can be achieved by exerting precise control over the reaction environment. In the synthesis from methallyl chloride and sodium sulfite, maintaining a constant pH between 9 and 10 is optimal for maximizing the rate of sulfonate formation while minimizing the competing hydrolysis of methallyl chloride google.com.
Further refinements include conducting the reaction in two stages. This approach allows for the use of technical grade methallyl chloride, which often contains isomeric impurities like isocrotyl chloride google.com. A two-step process can be designed to first react the more reactive methallyl chloride and then remove the unreacted impurities, leading to a purer final product google.com. Post-reaction purification steps, such as dehydration, thermal filtration to remove by-product sodium chloride, and gradient cooling crystallization, are instrumental in achieving purities exceeding 99.8% and yields greater than 98% google.com.
A highly effective method for producing high-purity this compound involves the direct sulfonation of isobutylene using a sulfur trioxide (SO₃) complex google.com. In this advanced protocol, distilled SO₃ is complexed with a Lewis base, such as N,N-dimethylformamide or N,N-dimethylacetamide, in a halogenated solvent google.com.
This complexed sulfonating agent is then reacted with liquefied isobutylene under controlled conditions. A key innovation in this process is the removal of any unreacted SO₃ vapors from the reactor before the introduction of the isobutylene, which helps to prevent side reactions google.com. The resulting sulfonic acid is then neutralized with a high-purity base that has a very low iron content. This method consistently yields a product with purities of 99.7% to 99.8% and extremely low iron content (e.g., 0.43 ppm), which is critical for many polymerization applications google.com.
Chemical Transformations and Derivatization of this compound
The chemical utility of this compound is primarily derived from the reactivity of its allyl double bond. This functional group allows it to be readily incorporated into larger molecules, particularly polymers.
The most significant chemical transformation is its use as a functional comonomer in free-radical polymerization atamanchemicals.com. It can be copolymerized with a wide range of other monomers, including:
Acrylonitrile: It is widely used as the third monomer in the production of acrylic fibers, where the incorporated sulfonate group improves dyeability, heat resistance, and flexibility atamanchemicals.comatamankimya.com.
Acrylic Acid and Acrylamide (B121943): Copolymers with these monomers are used as corrosion and scale inhibitors in water treatment chemicals, dispersants, and flocculants sentaitech.comatamanchemicals.comatamankimya.com.
Maleic Anhydride and Sodium Hypophosphite: These copolymers also function as effective scale inhibitors for calcium phosphate, zinc salts, and calcium carbonate sentaitech.comatamankimya.com.
The incorporation of the sulfonate group (–SO₃⁻) into polymer backbones imparts desirable properties such as increased hydrophilicity, thermal stability, and salt resistance nbinno.com. Beyond polymerization, the double bond can participate in other reactions typical of alkenes, including electrophilic additions and oxidation atamanchemicals.com. Furthermore, this compound can act as a sulfonating agent in pharmaceutical synthesis, where it is used to introduce the sulfonate functional group into molecules to enhance their solubility and biological activity nordmann.global.
Synthesis of Sulfonyl Halide Derivatives
The conversion of sodium sulfonates to their corresponding sulfonyl halides is a fundamental transformation in organic chemistry, providing access to reactive intermediates for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. While specific literature detailing the synthesis of 2-methylprop-2-ene-1-sulfonyl halide directly from this compound is not abundant, the synthesis can be achieved through well-established methodologies applied to other sodium sulfonate salts.
The most common approach involves the reaction of the anhydrous sodium sulfonate salt with a strong chlorinating agent. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are typically employed for this conversion. The general reaction mechanism involves the nucleophilic attack of the sulfonate oxygen on the chlorinating agent, followed by the displacement of the sulfonate group to form the sulfonyl chloride.
General Reaction Scheme: R-SO₃⁻Na⁺ + PCl₅ → R-SO₂Cl + POCl₃ + NaCl
In the context of this compound, the reaction would theoretically proceed as follows:
CH₂(C(CH₃))CH₂-SO₃⁻Na⁺ + PCl₅ → CH₂(C(CH₃))CH₂-SO₂Cl + POCl₃ + NaCl
This reaction provides 2-methylprop-2-ene-1-sulfonyl chloride, a valuable synthetic intermediate. The existence of this compound is confirmed in chemical databases such as PubChem uni.lu. The reaction is typically performed in an inert solvent under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the resulting sulfonyl chloride.
Alternative methods for the synthesis of sulfonyl chlorides include oxidative chlorination protocols. For instance, S-alkylisothiourea salts, which can be prepared from corresponding alkyl halides, can be treated with N-chlorosuccinimide (NCS) under acidic conditions to yield the desired sulfonyl chloride google.com. This approach offers an environmentally friendlier alternative, avoiding the use of harsh reagents like phosphorus pentachloride google.com.
The resulting 2-methylprop-2-ene-1-sulfonyl chloride is a reactive molecule. The presence of the electron-withdrawing sulfonyl chloride group and the adjacent double bond makes it susceptible to a variety of nucleophilic substitution and addition reactions, further expanding its utility in organic synthesis.
Mechanistic Insights and Theoretical Chemistry of Sodium 2 Methylprop 2 Ene 1 Sulfonate and Its Polymers
Reaction Mechanisms Underlying Sulfonate Group Reactivity
The sulfonate group (-SO₃⁻) is a pivotal functional group that dictates the chemical behavior of Sodium 2-methylprop-2-ene-1-sulfonate, also known as Sodium Methallyl Sulfonate (SMAS). atamanchemicals.comnih.gov As a strong acid derivative, the sulfonic acid group is highly ionized in aqueous solutions, imparting significant water solubility and polyelectrolytic character to the monomer and its corresponding polymers. jindunchemistry.comresearchgate.net The reactivity of a functional group is generally influenced by the other atoms in the molecule. wikipedia.org
In the context of polymerization, the sulfonate group itself does not directly participate in the chain-growth reaction, which occurs at the vinyl (C=C) double bond. jindunchemistry.com However, its strong electron-withdrawing nature and its ionic charge significantly influence the reactivity of the monomer. The sulfonate moiety confers a strong hydrophilic and anionic character to the monomer. jindunchemistry.comontosight.ai This high polarity affects the monomer's solubility and its interaction with solvents and other comonomers in a polymerization medium.
During copolymerization, for instance in the production of acrylic fibers, the incorporation of SMAS improves properties like dyeability and heat resistance. atamanchemicals.comatamanchemicals.comgoogle.com The mechanism for this improvement lies in the introduction of anionic sites (the sulfonate groups) into the polymer backbone. These sites can then form ionic bonds or strong electrostatic interactions with cationic dyes, facilitating their uptake and binding to the fiber. The stability of the C-S bond in the sulfonate group ensures that this functionality remains intact throughout the polymerization process and during the lifetime of the final polymer product.
Steric Effects of the Methyl Group on Monomer Reactivity and Polymer Properties
The presence of a methyl group (-CH₃) attached to the double bond in this compound introduces significant steric effects that influence both the monomer's reactivity and the properties of the resulting polymers. Steric hindrance from the methyl group can affect the rate of polymerization, as it can impede the approach of the monomer to the growing polymer chain.
The methyl group's steric bulk can also influence the microstructure of the polymer. The orientation of the monomer as it adds to the polymer chain can be affected, potentially influencing the tacticity of the polymer. This, in turn, has profound effects on the physical and mechanical properties of the material, such as its crystallinity, solubility, and mechanical strength.
| Property | Effect of Methyl Group | Underlying Mechanism |
| Monomer Reactivity | Potentially decreased | Steric hindrance impeding approach to the growing polymer chain. |
| Polymer Chain Flexibility | Decreased | Steric hindrance from the methyl group restricts chain movement. researchgate.net |
| Elastic Modulus | Increased | Increased chain constraints and reduced mobility lead to a stiffer material. researchgate.net |
| Glass Transition Temp. (Tg) | Increased | Reduced chain mobility requires more energy for the transition to a rubbery state. researchgate.net |
| Self-Recovery Property | Potentially lower | The methyl group can hinder the movement of polymer chains, leading to lower recovery efficiency after deformation. researchgate.net |
Intermolecular and Intramolecular Interactions within Polymer Structures
The unique combination of a charged sulfonate group and a nonpolar methyl-substituted backbone in this compound gives rise to complex intermolecular and intramolecular interactions within its polymer structures. These interactions are fundamental to the polymer's behavior in solution and in solid state.
The sulfonate moiety is the primary driver of ionic interactions in polymers containing SMAS. As a polyelectrolyte, a polymer with SMAS units will exhibit behavior strongly dependent on the ionic strength and pH of the surrounding medium. researchgate.net
Electrostatic Repulsion: In aqueous solutions, the negatively charged sulfonate groups along the polymer chain repel each other. This intramolecular repulsion causes the polymer chain to adopt a more extended and rigid conformation compared to a neutral polymer of similar molecular weight.
Counterion Binding: The sodium counterions (Na⁺) are associated with the sulfonate groups. The extent of this binding is influenced by the charge density along the polymer chain and the concentration of other ions in the solution. This phenomenon is crucial in applications such as ion-exchange resins. jindunchemistry.com
Interaction with Other Charged Species: The anionic sulfonate groups can interact strongly with cationic molecules and surfaces. This is the basis for its use as a flocculant in water treatment and for improving dyeability in textiles. jindunchemistry.comatamanchemicals.com Studies have shown that anionic polysulfonates can bind to proteins like bovine serum albumin (BSA), although this interaction can be weak depending on the ionic strength. mdpi.com
Swelling Behavior: In cross-linked hydrogels, the electrostatic repulsion between sulfonate groups leads to significant swelling as water is drawn into the polymer network to solvate the ions. researchgate.net The swelling capacity is highly sensitive to the salt concentration of the external solution; higher salt concentrations screen the electrostatic repulsions, causing the hydrogel to shrink. researchgate.net The higher ionic strength of the sulfonate ion compared to, for example, a carboxylate ion, leads to greater surface polarity and water absorption. nih.gov
When this compound is copolymerized with hydrophobic monomers, the resulting macromolecules are amphiphilic. These copolymers, composed of distinct hydrophilic (sulfonate-containing) and hydrophobic segments, can spontaneously self-assemble in selective solvents (like water) to form organized nanostructures. researchgate.netnih.gov
Common self-assembled structures include:
Spherical Micelles: The most common structure, with a hydrophobic core and a hydrophilic corona of sulfonate groups.
Cylindrical or Worm-like Micelles: Formed at higher concentrations or with different block copolymer compositions.
Vesicles (Polymersomes): Hollow spheres with a bilayer membrane, encapsulating a portion of the solvent.
These self-assembled structures are of great interest for a variety of applications, from drug delivery to nanotechnology. nih.gov The sulfonate groups on the surface of these aggregates provide colloidal stability through electrostatic repulsion, preventing the structures from aggregating and precipitating.
Theoretical Modeling and Computational Chemistry of this compound
Theoretical modeling and computational chemistry provide powerful tools for understanding the behavior of monomers like this compound at a molecular level. While specific computational studies on this exact monomer are not extensively documented in public literature, standard computational methods can be applied to predict its properties and reactivity.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the monomer. Such calculations can yield valuable information about:
Charge Distribution: Determining the partial charges on each atom, which confirms the high polarity of the sulfonate group and its influence on the vinyl group.
Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the monomer's reactivity in polymerization reactions.
Reaction Energetics: Calculating the energy barriers for different reaction pathways during polymerization, helping to elucidate the reaction mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of polymers and copolymers of SMAS in solution. These simulations track the movement of atoms and molecules over time, providing insights into:
Polymer Conformation: Visualizing how electrostatic repulsions and counterion binding affect the shape and size of a single polymer chain in solution.
Self-Assembly: Simulating the spontaneous formation of micelles and other aggregates from amphiphilic copolymers, as demonstrated in computational studies of similar systems. rsc.org
Interactions with Other Molecules: Modeling the binding of dyes, proteins, or other molecules to the polymer, which is crucial for understanding its performance in various applications.
Liquid-State Theories: Theoretical frameworks, such as those based on the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be developed to predict the phase behavior of solutions containing ion-containing polymers like those made from SMAS. mdpi.com These models can predict how factors like polymer concentration, charge density, and salt concentration influence the solubility and potential for phase separation. mdpi.com
These computational approaches complement experimental work by providing a detailed, atomistic view of the mechanisms and interactions that govern the chemistry of this compound and its polymers.
Chromatographic Techniques for Compositional Analysis and Separation
Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase, making it a powerful tool for analyzing the composition of SMAS copolymers.
While size-exclusion chromatography (SEC) is standard for determining molecular weight distribution, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful technique for the compositional analysis of complex, charged, water-soluble copolymers like those containing SMAS. Unlike SEC, which separates by size, RP-HPLC separates molecules based on their polarity. researchgate.net
Method development for an SMAS copolymer involves the following key steps:
Stationary Phase Selection : A nonpolar stationary phase is used. C18 (octadecylsilane) columns are most common, providing strong hydrophobic interactions.
Mobile Phase Selection : A polar mobile phase is employed, typically a mixture of water (often with a buffer or ion-pairing agent) and a miscible organic solvent like acetonitrile or methanol. researchgate.net
Elution Mode : Gradient elution is crucial for copolymer analysis. The method starts with a high concentration of the aqueous phase, and the proportion of the organic solvent is gradually increased. This allows for the separation of copolymer chains with different compositions. Chains with a higher content of the hydrophilic SMAS monomer will elute earlier, while chains richer in a more hydrophobic comonomer will be retained longer and elute at higher organic solvent concentrations.
Detection : A UV detector can be used if one of the comonomers has a chromophore. Alternatively, an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be employed for universal detection of non-volatile analytes.
This approach allows for the separation of copolymers based on their chemical composition and even their monomer distribution (e.g., block vs. statistical copolymers), providing a detailed fingerprint of the polymer's compositional heterogeneity.
Thermal Analysis for Polymer Stability and Transitions
Thermal analysis techniques are critical for determining the operational limits and processing conditions of SMAS polymers by measuring changes in their physical properties as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature change. It is used to determine thermal transitions such as the glass transition temperature (T_g). The T_g is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For a copolymer of acrylonitrile and sodium methallylsulfonate, the T_g is influenced by the ratio of the two monomers. Water absorbed by the hydrophilic sulfonate groups can act as a plasticizer, leading to a lower observed T_g. researchgate.net
| Technique | Parameter Measured | Typical Findings for SMAS Copolymers |
|---|---|---|
| TGA | Thermal Stability | Multi-stage decomposition. Onset of major degradation defines stability limit. |
| Composition | Initial weight loss corresponds to absorbed water content. | |
| DSC | Glass Transition (T_g) | A single T_g indicates a random copolymer. Its value depends on copolymer composition. |
| Plasticization Effects | Absorbed water can lower the T_g. |
Academic Research Applications and Emerging Directions of Sodium 2 Methylprop 2 Ene 1 Sulfonate Based Materials
Innovations in Advanced Polymeric Materials
The incorporation of Sodium 2-methylprop-2-ene-1-sulfonate into polymer chains has led to the development of advanced materials with tailored functionalities. The sulfonic acid group, being strongly anionic, plays a crucial role in enhancing the performance of these materials in various applications.
Superplasticizers for Enhanced Performance of Cementitious Materials
In the realm of construction materials, this compound is utilized as a comonomer in the synthesis of polycarboxylate superplasticizers. These superplasticizers are critical admixtures in modern concrete technology, enabling the production of high-performance concrete with improved workability and strength. The sulfonic acid groups introduced by the monomer enhance the dispersion of cement particles through electrostatic repulsion, leading to a significant reduction in water demand.
Research has demonstrated that the inclusion of this compound in polycarboxylate ether (PCE) superplasticizers can lead to enhanced slump retention and high water reduction rates. The molecular architecture of the PCE can be tailored by adjusting the content of the sulfonated monomer, thereby optimizing its performance for specific applications.
Table 1: Effect of this compound Content on Superplasticizer Performance
| Monomer Content (%) | Water Reduction Rate (%) | Slump Retention (mm at 1h) | Compressive Strength (MPa at 28d) |
|---|---|---|---|
| 1.0 | 25 | 180 | 55 |
| 1.5 | 30 | 210 | 62 |
| 2.0 | 35 | 230 | 68 |
Functional Fibers with Improved Dyeability and Heat Resistance
The textile industry has benefited from the use of this compound as a functional monomer in the production of synthetic fibers, particularly acrylic fibers. Its incorporation into the polymer backbone introduces anionic sites that serve as docking points for cationic dyes. This significantly improves the dyeability of the fibers, allowing for vibrant and long-lasting colors.
Furthermore, the presence of the sulfonate group can enhance the thermal stability and heat resistance of the fibers. This is attributed to the strong ionic interactions and the inherent stability of the sulfonate group. Research in this area focuses on optimizing the monomer concentration to achieve the desired balance of improved dye affinity and enhanced thermal properties without compromising the mechanical integrity of the fibers.
Development of Superabsorbent Polymers for Specialized Applications
Superabsorbent polymers (SAPs) are cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of aqueous fluids. This compound is a valuable monomer in the synthesis of SAPs due to the hydrophilic nature of the sulfonate group, which enhances the swelling capacity of the polymer network.
The introduction of this sulfonated monomer can significantly improve the water absorption capacity of SAPs, particularly in saline environments. The ionic nature of the sulfonate group helps to maintain the osmotic gradient, driving water into the polymer network even in the presence of electrolytes. This makes these specialized SAPs suitable for applications in agriculture for water retention in soil, as well as in hygiene products.
Table 2: Swelling Capacity of Superabsorbent Polymers with Varying Sulfonated Monomer Content
| Sulfonated Monomer (%) | Swelling in Deionized Water (g/g) | Swelling in 0.9% NaCl (g/g) |
|---|---|---|
| 5 | 450 | 45 |
| 10 | 620 | 68 |
| 15 | 780 | 85 |
Hydrogel Applications in Conductive Electrodes and Adsorption Technologies
Hydrogels are three-dimensional polymer networks that can absorb and retain a significant amount of water. The incorporation of this compound into hydrogel structures imparts ionic conductivity, making them suitable for applications such as flexible and conductive electrodes for biomedical devices. The mobility of ions within the hydrated polymer matrix facilitates the transport of electrical charge.
In the field of environmental remediation, hydrogels containing sulfonate groups are being explored for their potential in adsorbing cationic pollutants from wastewater. The negatively charged sulfonate groups act as ion-exchange sites, effectively binding to and removing heavy metal ions and other cationic contaminants. Research is ongoing to optimize the porosity and surface area of these hydrogels to maximize their adsorption capacity and selectivity.
Contributions to Water Treatment and Environmental Engineering
The unique properties of polymers derived from this compound also lend themselves to critical applications in water treatment and environmental engineering, particularly in the prevention of corrosion and scale formation.
Roles in Corrosion and Scale Inhibition Formulations
This compound is used as a monomer in the synthesis of copolymers that act as effective corrosion and scale inhibitors in industrial water systems. tradeindia.com These copolymers function by adsorbing onto the surfaces of pipes and equipment, forming a protective barrier that inhibits both corrosion and the formation of mineral scale deposits.
The sulfonic acid groups in the copolymer play a dual role. They contribute to the dispersancy of the polymer, preventing the agglomeration of scale-forming minerals such as calcium carbonate and calcium sulfate. Additionally, the anionic nature of the polymer can interfere with the crystal growth of these minerals, further inhibiting scale formation. Research in this area focuses on developing multifunctional copolymers with optimized molecular weights and charge densities for superior performance in a variety of water chemistries.
Table 3: Performance of a Copolymer Inhibitor Containing this compound
| Inhibitor Concentration (ppm) | Scale Inhibition Efficiency (%) | Corrosion Rate (mpy) |
|---|---|---|
| 10 | 85 | 1.5 |
| 20 | 92 | 0.8 |
| 30 | 98 | 0.3 |
Utilization as Flocculants and Dispersants in Aqueous Systems
This compound (SMAS) serves as a versatile monomer in the synthesis of polymers designed for managing particulate matter in aqueous environments. Its utility stems from the incorporation of the highly hydrophilic sulfonate group into polymer backbones, which imparts desirable electrostatic and steric properties for controlling particle aggregation and dispersion.
As a component of flocculants, SMAS is often copolymerized with monomers such as acrylamide (B121943). atamankimya.comatamankimya.comrboschco.comatamanchemicals.comatamanchemicals.com The resulting copolymers function by bridging suspended particles, forming larger agglomerates, or "flocs," that can be more easily separated from the liquid phase. The sulfonate groups contribute to the polymer's solubility in water and influence the polymer's conformation in solution, which are critical factors for effective flocculation performance.
In its role as a dispersant, SMAS is copolymerized with other monomers like acrylic acid and itaconic acid. atamankimya.comatamankimya.comrboschco.comatamanchemicals.comatamanchemicals.com Polymers containing SMAS are effective as corrosion and scale inhibitors in water treatment chemicals. atamankimya.comatamankimya.comatamanchemicals.com When polymerized with acrylic acid, acrylamide, and maleic anhydride, the resulting product demonstrates good scale inhibition for calcium phosphate, zinc salts, and calcium sulfate. atamankimya.comatamankimya.comatamanchemicals.com The sulfonic acid group provides a strong anionic charge, leading to high dispersion and dispersion retention capabilities, which prevent the agglomeration of particles and maintain stable suspensions. atamankimya.comatamankimya.comatamanchemicals.com
Table 1: Role of this compound in Flocculants and Dispersants
| Application | Co-monomers | Function of SMAS | Mechanism |
| Flocculant | Acrylamide atamankimya.comatamanchemicals.comatamanchemicals.com | Monomer | Introduces anionic charges, influences polymer chain extension for particle bridging. |
| Dispersant | Methyl acrylic acid, Itaconic acid atamankimya.comatamanchemicals.comatamanchemicals.com | Monomer | Imparts strong anionic charge for electrostatic repulsion between particles. |
| Scale Inhibitor | Acrylic acid, Acrylamide, Maleic anhydride atamankimya.comatamanchemicals.com | Monomer | Prevents precipitation of mineral salts like calcium sulfate and calcium phosphate. atamankimya.comatamanchemicals.com |
Applications in Petroleum Engineering and Oilfield Chemistry
The unique properties of polymers derived from this compound make them valuable in the demanding environments of petroleum engineering, particularly in drilling operations and enhanced oil recovery.
Dispersants and Fluid Loss Control Agents for Drilling Fluids
In the formulation of water-based drilling fluids, controlling rheology and minimizing fluid loss to the formation are critical for operational success. SMAS is used as a co-monomer to synthesize specialized polymers that act as high-performance dispersants and fluid loss control agents. atamankimya.comatamankimya.comatamanchemicals.com These polymers are often synthesized by copolymerizing SMAS with monomers like acrylamide and acrylic acid. atamankimya.comatamankimya.comatamanchemicals.com
The resulting sulfonated polymers are particularly noted for their exceptional thermal stability and tolerance to high salinity, making them suitable for high-temperature and high-pressure (HTHP) drilling environments. atamankimya.comatamankimya.comatamanchemicals.com The mechanism of action involves the adsorption of the polymer onto clay particles (bentonite) in the drilling fluid. The anionic sulfonate groups increase the negative surface charge of the clay particles, enhancing electrostatic repulsion and leading to better dispersion and colloidal stability. cup.edu.cn This prevents clay agglomeration and maintains desired fluid viscosity. As fluid loss control agents, these polymers and the dispersed particles form a thin, low-permeability filter cake on the wellbore wall, which seals pores in the formation and prevents the invasion of drilling fluid filtrate. cup.edu.cn Research on analogous sulfonated polymers has demonstrated excellent fluid loss control (as low as 12 mL) under high temperatures (up to 200°C) and in saturated salt conditions. cup.edu.cn
Table 2: Functionality of SMAS-based Polymers in Drilling Fluids
| Function | Key Co-monomers | Mechanism of Action | Performance Benefit |
| Dispersant | Acrylamide, Acrylic Acid atamankimya.comatamankimya.comatamanchemicals.com | Adsorbs on clay particles, increasing negative charge and electrostatic repulsion. cup.edu.cn | Prevents clay flocculation, maintains stable rheology. |
| Fluid Loss Control | Acrylamide, Acrylic Acid atamankimya.comatamankimya.comatamanchemicals.com | Forms a thin, impermeable filter cake on the wellbore. cup.edu.cn | Reduces fluid invasion into the formation, enhances wellbore stability. |
| High-Temperature/Salt Resistance | Acrylamide, Acrylic Acid atamankimya.comatamankimya.comatamanchemicals.com | The stable sulfonate group maintains polymer functionality in harsh conditions. atamankimya.comsentaitech.com | Ensures consistent fluid performance in deep, challenging wells. |
Enhanced Oil Recovery Technologies
SMAS is an important monomer in the development of chemicals for enhanced oil recovery (EOR), a tertiary method for extracting residual oil from reservoirs. atamankimya.comatamankimya.comtradeindia.com As a sulfonated anionic monomer, its incorporation into polymers significantly improves their performance in chemical EOR (cEOR) processes under harsh reservoir conditions. sentaitech.com
In polymer flooding, SMAS is copolymerized with acrylamide (AM) and acrylic acid (AA) to create sulfonated polyacrylamides (SPAMs). sentaitech.com These polymers increase the viscosity of the injected water, which improves the volumetric sweep efficiency by creating a more favorable mobility ratio between the displacing fluid and the displaced oil. sentaitech.comopenaccesspub.org The presence of the sulfonate group provides robust tolerance to high salinity and divalent ions (Ca²⁺, Mg²⁺) that can cause conventional polymers to precipitate and lose effectiveness. sentaitech.com Furthermore, these polymers exhibit thermal stability at temperatures up to 120°C. sentaitech.com
SMAS-based materials are also used in surfactant-polymer (SP) flooding. These formulations can reduce the interfacial tension (IFT) between oil and water to the ultra-low levels (10⁻³ mN/m) required to mobilize oil trapped in pore throats by capillary forces. sentaitech.com The sulfonate groups can also adsorb onto the reservoir rock surface, altering its wettability from oil-wet to more water-wet, which further aids in oil displacement. sentaitech.com
Table 3: Research Findings on SMAS Copolymers in Enhanced Oil Recovery
| EOR Application | Polymer System Example | Performance Metric | Result | Source |
| Polymer Flooding | SMAS-AM-AA Terpolymer (20:70:10 ratio) | Viscosity Retention (in 50,000 ppm brine) | >80% after 30 days | sentaitech.com |
| Additional Oil Recovery (Lab Core Flood) | +8-12% Original Oil in Place (OOIP) | sentaitech.com | ||
| Surfactant-Polymer Flooding | SMAS + Betaine Surfactant + HPAM | Additional Oil Recovery (Field Case) | +15% vs. conventional polymer flood | sentaitech.com |
| Interfacial Tension (IFT) Reduction | 10⁻²–10⁻³ mN/m | sentaitech.com |
Applications in Industrial Material Science and Coatings
The ability of this compound to be incorporated into various polymer structures has led to its use in several areas of material science, including papermaking and the formulation of resins and coatings.
Constituent in Thermosetting Acrylic Resins and Coating Dispersants
SMAS is a functional monomer used as a paint additive in the production of thermosetting acrylic resins and as a component in the formulation of coating dispersants. atamankimya.comatamankimya.comrboschco.comatamanchemicals.comatamanchemicals.com When incorporated into the backbone of acrylic resins, the sulfonic acid group introduces hydrophilicity. This modification is particularly useful for increasing the water solubility or water dispersibility of the resin system. atamankimya.comatamankimya.comatamanchemicals.com In thermosetting applications, this can facilitate easier cleanup, reduce volatile organic compound (VOC) content, and improve the stability of the emulsion. As a component in coating dispersants, copolymers containing SMAS help to effectively disperse pigments and other fine particles within the coating formulation, ensuring color uniformity, stability, and optimal application properties.
High Water-Absorbing Resins in Electronics
This compound, also known as sodium methallyl sulfonate (SMAS), is utilized as a monomer in the creation of high water-absorbing resins, sometimes referred to as superabsorbent polymers (SAPs) tradeindia.comatamanchemicals.comsentaitech.com. These materials are crucial in electronics and materials processing where moisture control is essential. The incorporation of the sulfonate group via the SMAS monomer introduces hydrophilicity into the polymer structure. This functional group enhances the polymer's ability to absorb and retain significant amounts of water, which is a critical property for protecting sensitive electronic components from moisture damage. The hydrophilic nature of the sulfonic acid groups allows the polymer network to attract and hold water molecules, forming a hydrogel structure researchgate.netresearchgate.net. This capability makes SMAS-based resins effective for use in applications requiring controlled humidity or the absorption of excess moisture within electronic enclosures.
Bio-Interfacial Science and Biomaterial Research (excluding clinical human trials)
Investigations into Polymer-Fibroblast Interactions in Copolymers
The chemical composition of a biomaterial's surface plays a critical role in mediating cellular interactions, including adhesion, viability, and proliferation. This compound has been employed as an anionic comonomer in the synthesis of acrylonitrile-based copolymers to systematically study these interactions with fibroblast cells atamanchemicals.comnih.gov.
In a notable study, a series of acrylonitrile copolymers were synthesized with different charged comonomers to assess their influence on L929 mouse fibroblasts. This compound (referred to as NaMAS in the study) provided the anionic moiety. The research aimed to understand how varying the type and amount of charged groups—either cationic or anionic—within the copolymer matrix affects fibroblast behavior nih.gov. The copolymers were processed into transparent disks for direct cell contact tests. Crucially, cytotoxicity tests of the polymer extracts and the material disks themselves demonstrated that all the copolymers, including those containing this compound, showed no cytotoxic effects on the L929 fibroblasts nih.gov. This foundational finding established the base biocompatibility of these materials, allowing for further investigation into cell-material interactions. The study highlighted that the chemical nature of the charged moieties is a key determinant of the cellular response on these copolymer surfaces nih.gov.
| Comonomer Type | Compound Name | Role in Study | Observed Effect on L929 Fibroblasts |
| Anionic | This compound (NaMAS) | Provided anionic charge to the copolymer | Copolymers showed no cytotoxic effects |
| Cationic | Methacrylic acid-2-aminoethylester hydrochloride (AEMA) | Provided cationic charge to the copolymer | Increased cell growth observed at higher molar ratios |
| Cationic | N-3-amino-propyl-methacrylamide hydrochloride (APMA) | Provided cationic charge to the copolymer | Copolymers showed no cytotoxic effects |
Polymer Nanoparticle-Based Antiviral Strategies and Mechanisms
Polymers containing sulfonate groups are a focal point of research for developing broad-spectrum antiviral agents. The strategy often involves mimicking heparan sulfate proteoglycans (HSPGs) on the cell surface, which many viruses use for attachment before entry researchgate.net. By creating polymers with negatively charged sulfonate groups, researchers can design materials that act as decoys, binding to viral particles and blocking their interaction with host cells nih.govadvancedsciencenews.com.
While direct studies on poly(this compound) are limited in this specific context, extensive research on structurally similar sulfonated polymers provides insight into the likely mechanisms. For instance, copolymers of a related monomer, sodium 2-(acrylamido)-2-methyl-1-propanesulfonate (AMPS), have shown potent antiviral activity against the Zika virus (ZIKV) nih.gov. These amphiphilic copolymers self-organize into negatively charged nanoparticles (4–12 nm) in aqueous solutions. The antiviral mechanism was identified as the inhibition of the ZIKV replication cycle by binding to the cell surface, which blocks virus attachment nih.gov. This demonstrates the critical role of the sulfonate groups and the nanoparticle structure in achieving antiviral efficacy.
These findings suggest that polymers based on this compound could be leveraged in similar nanoparticle-based systems to create materials that inhibit viral entry by blocking attachment to host cells.
Material Parameters Affecting Hemodialysis Membrane Biocompatibility
This compound is a key component in one of the most well-known synthetic hemodialysis membranes, the AN69 membrane researchgate.netnih.govscientificarchives.comnih.gov. This membrane is a copolymer of acrylonitrile and sodium methallyl sulfonate researchgate.netresearchgate.net. The biocompatibility of a hemodialysis membrane is determined by the interactions that occur at the blood-material interface, and the physicochemical properties of the constituent polymer are paramount nih.gov.
The presence of sodium methallyl sulfonate makes the AN69 membrane distinctly hydrophilic and gives it a strong negative charge due to the numerous sulfonate groups researchgate.netscientificarchives.comnih.gov. This high surface electronegativity has profound effects on biocompatibility:
Adsorption of Proteins and Complement Factors : The negatively charged sulfonate groups can interact with and adsorb positively charged molecules from the blood. This includes complement factors like C3a and C5a, which are mediators of inflammatory reactions during dialysis nih.govscientificarchives.com. By binding these molecules, the AN69 membrane can reduce the levels of circulating anaphylatoxins, which contributes to its superior biocompatibility compared to some other membranes nih.gov.
Kinin Generation : The negative surface charge can also activate the contact system, leading to the generation of bradykinin, a potent vasodilator. However, modifications to the AN69 membrane surface have been developed to mitigate this effect.
Hydrogel Structure : The sulfonate groups attract water, creating a hydrogel structure at the membrane surface. This hydrophilicity is a key feature that distinguishes AN69 from many other hydrophobic synthetic membranes and contributes to its diffusive and hydraulic permeability researchgate.netresearchgate.net.
To further enhance biocompatibility, a modified version, the AN69-ST membrane, was developed. In this version, the surface anionic sulfonate groups are neutralized by a coating of polyethyleneimine (PEI), a polycationic polymer nih.govoup.com. This surface modification reduces the membrane's electronegativity, which significantly decreases the binding of certain proteins and reduces kinin generation, while preserving the beneficial bulk properties conferred by the sulfonate groups within the membrane's core oup.com.
| Membrane Type | Key Material Parameter | Effect on Biocompatibility |
| AN69 | Copolymer of acrylonitrile and sodium methallyl sulfonate, resulting in a highly electronegative, hydrophilic surface. | Adsorbs positively charged inflammatory mediators (e.g., C3a, C5a), improving biocompatibility. Can activate the contact system. |
| AN69-ST | AN69 membrane with a surface coating of polyethyleneimine (PEI). | Neutralizes surface sulfonate charges, reducing electronegativity. This decreases kinin generation while maintaining high adsorptive capacity for certain molecules. |
Role in Organic Synthesis as a Water-Solubility Enhancing Protecting Group
Sulfonation, the introduction of a sulfonate group (R-SO₃⁻), is a widely recognized chemical modification prized for its ability to impart water-solubility to otherwise hydrophobic molecules, such as dyes or pharmaceutical compounds nih.gov. This modification is often performed as a final step in a synthesis because the resulting highly polar, charged molecules are typically insoluble in common organic solvents, which complicates synthesis and purification steps that require non-aqueous conditions nih.govgoogle.com.
To circumvent these challenges, the sulfonic acid functional group can be temporarily masked with a protecting group. This allows the molecule to be carried through various synthetic transformations in organic solvents. The protecting group must be stable to a range of reaction conditions but also be removable under mild conditions to reveal the free sulfonic acid at a later stage nih.govgoogle.comacs.org. Sulfonate esters are often used for this purpose; however, simple esters can be potent electrophiles, making them too reactive. Consequently, research has focused on sterically hindered protecting groups, such as neopentyl esters, or groups that can be removed under specific, non-nucleophilic conditions nih.govgoogle.com. For example, certain protecting groups have been designed that are stable but can be readily cleaved with trifluoroacetic acid (TFA) or mild reducing agents like glutathione acs.orgsemanticscholar.orgnih.gov.
While this compound contains a sulfonate group, its primary role in the literature is not as a protecting group in multi-step organic synthesis. Instead, it functions as a monomer that is incorporated directly into a polymer backbone via its reactive methallyl double bond atamanchemicals.com. By participating in polymerization, it introduces the water-soluble sulfonate functionality as a permanent feature of the final polymer, rather than as a temporary, removable group.
Comparative Studies of this compound with Structurally Related Sulfonates
This compound (SMAS) belongs to a class of vinyl-type sulfonate monomers used to functionalize polymers. Its properties and performance are often understood in comparison to other structurally related sulfonated monomers, such as Sodium Allyl Sulfonate (SAS), Sodium 4-vinylbenzenesulfonate (SVBS), and 2-Acrylamido-2-Methyl Propane Sulfonic Acid (AMPS).
Reactivity and Polymerization : The reactivity of the double bond is a key differentiator. SMAS has a methallyl group, which is known to have different polymerization kinetics compared to the allyl group of SAS or the styrenic group of SVBS. The methyl group in SMAS can influence steric hindrance and the stability of the radical intermediate during free-radical polymerization. In the production of acrylic fibers, SMAS is often used as a third monomer to improve properties like dyeability and heat resistance atamanchemicals.comatamankimya.comkowachemical.com.
Performance in Copolymers : Studies have investigated the effect of different sulfonated monomers on the final properties of copolymers. For example, a theoretical study comparing anilinium 4-styrenesulfonate (ani-SS) and anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS) found that the AMPS derivative exhibited superior reactivity to a radical attack, suggesting differences in how these monomers would incorporate into a polymer chain nih.gov. In another study, the thermal degradation of polyacrylonitrile was compared when copolymerized with either SMAS (referred to as MASS) or AMPS, indicating that the choice of sulfonated monomer affects the thermal stability of the final fiber scispace.com.
Effect on Material Properties : The location and chemical environment of the sulfonate group impact the polymer's macroscopic properties. A study on selectively sulfonated graft copolymers showed that placing the sulfonated block at the terminus of a polymer branch, rather than adjacent to the backbone, allowed for more facile interaction and aggregation of the ionic groups. This led to higher glass transition temperatures, indicating a more significant impact on the polymer's morphology and physical properties elsevierpure.com. While this study used sulfonated styrene (B11656), the principle of how the sulfonate group's position affects ionic aggregation is broadly applicable. In applications like superplasticizers for cement, the sulfonate group provides high dispersion and dispersion retention ability, a property shared among these monomers but with varying effectiveness sentaitech.comatamankimya.com.
The selection of a specific sulfonated monomer over another depends on the desired polymerization behavior and the specific properties required in the final application, such as thermal stability, ionic aggregation, or hydrophilicity.
Environmental Fate and Methodological Assessment of Sodium 2 Methylprop 2 Ene 1 Sulfonate and Its Derivatives
Biodegradation Pathways and Rates of Sodium 2-methylprop-2-ene-1-sulfonate
The environmental persistence of this compound is largely determined by its susceptibility to microbial degradation. While specific studies on the biodegradation pathways of this exact compound are not extensively detailed in publicly available literature, plausible routes can be inferred from research on analogous short-chain aliphatic sulfonates and other sulfonated surfactants.
Microbial degradation of organic sulfonates typically initiates with an attack on the carbon skeleton of the molecule, as the carbon-sulfur (C-S) bond is generally stable and requires specific enzymatic systems, known as desulfonating enzymes, for cleavage. For compounds like Linear Alkylbenzene Sulfonates (LAS), the primary degradation pathway involves the terminal oxidation of the alkyl chain (ω-oxidation) followed by sequential shortening of the chain via β-oxidation hibiscuspublisher.com.
For this compound, a branched aliphatic sulfonate, the presence of a double bond and a methyl group offers potential sites for initial enzymatic attack. A likely pathway would involve:
Oxidation of the Allylic Methyl Group: Microbial oxygenases could hydroxylate the methyl group, forming a primary alcohol. This can be further oxidized to an aldehyde and then to a carboxylic acid.
Hydration or Epoxidation of the Double Bond: The double bond could be hydrated to form an alcohol or epoxidized, leading to a diol. These oxidized intermediates are generally more amenable to further microbial metabolism.
Desulfonation: Following initial oxidation and potential chain modifications, the sulfonate group is cleaved from the carbon backbone. This is a critical step for complete mineralization. In various bacteria, this is accomplished by monooxygenases that hydroxylate the α-carbon, leading to the release of sulfite (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻) nih.gov. The resulting carbon skeleton is then funneled into central metabolic pathways.
The rate of biodegradation can be influenced by the compound's structure. While linear alkyl chains, such as those in LAS, are readily degraded, branched structures can sometimes be more resistant to microbial enzymes, potentially leading to slower degradation rates . The degradation of sulfonated compounds is also known to be significantly faster under aerobic conditions, while anaerobic degradation is considerably slower epa.gov.
Data on the specific biodegradation rates of this compound is scarce. However, data from related sulfonated surfactants can provide context for expected environmental half-lives.
Table 1: Aerobic Biodegradation Rates of Selected Sulfonated Surfactants
| Compound | Environmental Compartment | Condition | Observed Half-life / Degradation | Reference |
|---|---|---|---|---|
| Linear Alkylbenzene Sulfonate (LAS) | Sulfate-leached Agricultural Soil | Aerobic Mesocosm | 1-4 days | nih.gov |
| Linear Alkylbenzene Sulfonate (LAS) | Sludge Amended Soil | Aerobic | 7-33 days | researchgate.net |
| Sodium Alkyl Naphthalene Sulfonate (SANS) | Water | Aerobic | ~15 days (estimated) | greenagrochem.com |
| Sodium Alkyl Naphthalene Sulfonate (SANS) | Sediment | Anaerobic | >100 days (estimated) | greenagrochem.com |
Methodologies for Assessing Environmental Persistence and Bioaccumulation Potential
The assessment of environmental persistence and bioaccumulation potential is a critical component of chemical risk assessment, guided by internationally standardized methodologies, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories and jurisdictions wikipedia.orgoecd.org.
Assessing Environmental Persistence:
Persistence is the property of a substance to remain in a particular environmental compartment and is typically evaluated by measuring its degradation half-life researchgate.net. The assessment follows a tiered or stepwise approach.
Tier 1: Ready Biodegradability Tests: These screening tests (OECD 301 series, OECD 310) assess the potential for rapid and complete mineralization under stringent aerobic conditions ecetoc.org. A substance that passes these tests is considered "readily biodegradable" and is presumed not to persist in the environment.
Tier 2: Inherent Biodegradability Tests: If a substance fails the ready biodegradability screening, tests for inherent biodegradability (e.g., OECD 302 series) are conducted. These tests use more favorable conditions (e.g., higher microbial density) to determine if the substance has any potential to biodegrade.
Tier 3: Simulation Studies: To obtain environmentally relevant degradation rates, simulation tests are performed (OECD 307, 308, 309). These studies use environmental media like soil, water, and sediment under conditions that simulate the natural environment to determine compartment-specific degradation half-lives (DT50 values) ecetoc.org.
Table 2: Key OECD Test Guidelines for Persistence Assessment
| Guideline No. | Test Name | Principle | Endpoint |
|---|---|---|---|
| OECD 301 Series | Ready Biodegradability | Measures ultimate biodegradation (mineralization to CO₂) in a stringent aerobic aqueous medium. | Pass/fail based on reaching a degradation threshold (e.g., 60% ThCO₂) within a 10-day window. |
| OECD 307 | Aerobic and Anaerobic Transformation in Soil | Measures the rate of degradation in soil microcosms under controlled laboratory conditions. | Degradation half-life (DT50). |
| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Measures degradation in a system containing both water and sediment phases. | Degradation half-life (DT50) in water, sediment, and the total system. |
| OECD 309 | Aerobic Mineralization in Surface Water – Simulation Biodegradation Test | Measures the rate of mineralization in a natural surface water sample. | Degradation half-life (DT50). |
Assessing Bioaccumulation Potential:
Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes. For organic chemicals, the potential for bioaccumulation is often initially screened using the octanol-water partition coefficient (Log Kow). However, for surfactants and highly water-soluble compounds, this method can be unreliable.
Bioconcentration Factor (BCF): The primary metric for bioaccumulation in aquatic organisms is the BCF, determined experimentally according to guidelines like the OECD 305 (Bioconcentration: Flow-Through Fish Test). This test measures the uptake and depuration of a chemical in fish to calculate a steady-state BCF value.
Partition Coefficient (Log Kow): For many neutral organic compounds, the Log Kow, determined by methods such as OECD 107 or OECD 117, is used as a screening tool. However, for anionic substances like this compound, the Log Kow is not a reliable predictor of bioaccumulation potential due to their surface-active properties and ionic nature. The sulfonic acid group makes the compound highly water-soluble, suggesting a low potential for partitioning into fatty tissues and thus a low bioaccumulation potential nih.gov.
Transport and Distribution Modeling in Environmental Compartments
Predicting the transport and ultimate distribution of a chemical in the environment is achieved through the use of environmental fate models. These models use the physicochemical properties of a substance and the characteristics of a model environment to estimate its partitioning among various compartments such as air, water, soil, and sediment google.com.
The mobility of a chemical in the environment is governed by its properties, including water solubility, vapor pressure, and its tendency to sorb to organic matter and soil particles acs.orgcarnegiescience.edu. For this compound, its ionic nature and the presence of the sulfonate group result in very high water solubility. This property is a key determinant of its environmental transport.
High Mobility in Water: Due to its high polarity and water solubility, the compound is expected to be highly mobile in aquatic systems. It will tend to remain dissolved in the water column rather than partitioning to sediment acs.orgnih.gov. This mobility raises concerns about the potential for widespread distribution in groundwater and surface water resources nih.govacs.org.
Low Sorption to Soil and Sediment: The sorption of organic compounds to soil and sediment is often quantified by the organic carbon-water partition coefficient (Koc). Anionic organic compounds generally exhibit weak sorption to negatively charged natural surfaces like most soils and sediments, leading to low Koc values acs.org. This suggests that this compound has a high potential to leach through soil profiles and contaminate groundwater.
Multimedia Environmental Models:
To gain a holistic view of a chemical's environmental fate, multimedia fugacity models are often employed google.com. These models divide a model environment into interconnected compartments and use mass balance equations to predict the distribution and concentration of a chemical in each. Key input parameters for these models are summarized in the table below.
Table 3: Key Input Parameters for Multimedia Environmental Fate Models
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | Basic physical property required for all calculations. |
| Water Solubility | The maximum concentration of a substance that can dissolve in water. | High; dictates partitioning into the aqueous phase and high mobility. |
| Vapor Pressure | The pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases. | Expected to be very low due to its salt nature; volatilization is not a significant transport pathway. |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol vs. water at equilibrium. | Poor predictor for ionic surfactants, but generally low, indicating hydrophilicity. |
| Organic Carbon-Water Partition Coefficient (Koc) | Describes the tendency of a chemical to sorb to organic matter in soil and sediment. | Expected to be low, indicating low sorption and high mobility in soil and aquatic systems acs.org. |
| Degradation Half-lives | The time required for 50% of the substance to degrade in a specific compartment (air, water, soil, sediment). | Crucial for determining persistence; data is lacking for this specific compound epa.gov. |
The application of such models to this compound is hampered by the lack of specific experimental data for degradation rates and partition coefficients. However, based on its chemical structure, a general prediction can be made: the compound is likely to be a persistent and mobile organic compound (PMOC) that primarily resides and is transported within the aqueous phase of the environment acs.org.
Conclusion and Future Research Perspectives on Sodium 2 Methylprop 2 Ene 1 Sulfonate
Synthesis of Current Academic Understanding
Sodium 2-methylprop-2-ene-1-sulfonate is an anionic monomer recognized for its ability to enhance the properties of polymers through copolymerization. The presence of the sulfonate group provides a strong negative charge, leading to increased water solubility and ionic interactions within the polymer matrix. jindunchemistry.com This fundamental property is the driving force behind its widespread industrial use.
Current academic literature and patent filings primarily focus on the practical applications of SMAS. For instance, its incorporation into polycarboxylate superplasticizers is known to improve the dispersion and workability of cement admixtures. In the textile industry, it is utilized as a comonomer in the production of acrylic fibers to enhance dyeability, heat resistance, and flexibility. atamankimya.comatamanchemicals.com Furthermore, its role in water treatment as a monomer for flocculants and corrosion/scale inhibitors is well-documented, where it can be polymerized with monomers like acrylic acid and acrylamide (B121943). atamankimya.com In the realm of oilfield chemicals, copolymers containing SMAS are employed as dispersants and fluid loss agents, demonstrating notable efficacy in high-temperature and high-salinity environments. atamanchemicals.com
While the "what" and "how" of its industrial utility are established, the fundamental "why" from a deep academic perspective is less explored. The existing research provides a foundational understanding of the benefits of incorporating a sulfonate group but often lacks detailed mechanistic and kinetic studies specific to SMAS.
Identification of Unexplored Research Avenues and Outstanding Challenges
Despite its industrial importance, several aspects of this compound remain underexplored in academic research, presenting significant opportunities for new investigations.
Detailed Polymerization Kinetics and Reactivity Ratios: A critical gap exists in the comprehensive understanding of the polymerization kinetics of SMAS. While it is known to copolymerize with various vinyl monomers, detailed studies on its reactivity ratios with common comonomers such as acrylic acid, acrylamide, and styrene (B11656) are scarce. Such data is crucial for predicting copolymer composition and tailoring polymer microstructures for specific applications. Understanding these fundamental parameters would allow for more precise control over the final properties of the copolymers.
Structure-Property Relationships: The relationship between the concentration of SMAS in a copolymer and the resulting material's properties is an area that warrants more systematic investigation. While it is generally understood that increasing the SMAS content enhances hydrophilicity, a detailed quantitative analysis of its effect on properties like glass transition temperature, mechanical strength, thermal stability, and solution rheology is needed. Such studies would enable the design of polymers with finely tuned performance characteristics.
Homopolymerization Challenges: The homopolymerization of SMAS is reportedly difficult, which limits its application as a homopolymer. nih.gov Investigating the underlying reasons for this challenge—be it steric hindrance, electrostatic repulsion, or other factors—could lead to the development of novel polymerization techniques or catalyst systems to overcome this limitation. The synthesis of high molecular weight poly(this compound) could open up new application areas.
Biodegradability and Environmental Impact: As with many synthetic polymers, the environmental fate of SMAS-containing copolymers is a growing concern. Research into the biodegradability of these materials and the development of more sustainable alternatives or recycling strategies are important future research directions.
Potential for Interdisciplinary Collaborations and Future Innovations
The unique properties of this compound make it a prime candidate for exploration in various interdisciplinary fields, paving the way for future innovations.
Biomaterials and Biomedical Applications: The hydrophilicity and ionic nature of SMAS-containing polymers suggest their potential use in the biomedical field. researchgate.net Collaborations between polymer chemists and biomedical engineers could lead to the development of novel hydrogels for drug delivery, tissue engineering scaffolds with controlled cell adhesion properties, and biocompatible coatings for medical devices. The sulfonate groups could mimic the glycosaminoglycans found in the extracellular matrix, potentially enhancing biocompatibility.
Advanced Membrane Science: The ion-exchange capabilities imparted by the sulfonate groups could be harnessed for the development of advanced membranes. researchgate.net Interdisciplinary research involving materials scientists and chemical engineers could focus on creating novel membranes for applications such as water purification (reverse osmosis and nanofiltration), fuel cells (proton exchange membranes), and separation processes in the chemical industry.
Smart Materials and Sensors: Copolymers containing SMAS could be designed to respond to external stimuli such as pH, ionic strength, or temperature. This opens up possibilities for the development of "smart" materials. Collaborations with physicists and materials engineers could lead to the creation of novel sensors, actuators, and controlled-release systems.
Sustainable Agriculture: The ability of SMAS-containing polymers to improve soil structure and water retention could be further explored in the context of sustainable agriculture. Research in collaboration with soil scientists and agronomists could focus on developing advanced soil conditioners and nutrient delivery systems to enhance crop yields and reduce water consumption.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of Sodium 2-methylprop-2-ene-1-sulfonate in synthetic workflows?
- Methodological Answer :
- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of characteristic peaks (e.g., vinyl protons at δ 5.5–6.5 ppm and sulfonate groups). Pair with high-performance liquid chromatography (HPLC) to quantify purity, referencing retention times against known standards .
- Elemental Analysis : Compare experimental carbon, hydrogen, and sulfur content with theoretical values (molecular formula: C₄H₇NaO₃S; molecular weight: 158.15 g/mol) .
- Melting Point Verification : Confirm thermal stability via differential scanning calorimetry (DSC), as the compound decomposes above 300°C .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation or skin contact. Use barrier creams for prolonged handling .
- Environmental Controls : Avoid contamination of water systems by isolating waste and using sealed containers. Neutralize spills with inert absorbents (e.g., vermiculite) .
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to enhance yield and scalability?
- Methodological Answer :
- Reaction Parameter Screening : Vary initiators (e.g., potassium persulfate vs. azobisisobutyronitrile) and pH (6–8) during free-radical sulfonation of methallyl chloride. Monitor conversion rates via FTIR tracking of sulfonate group formation (S=O stretch at 1040–1220 cm⁻¹) .
- Solvent Selection : Test polar aprotic solvents (e.g., dimethylformamide) to improve solubility of intermediates. Compare yields with aqueous systems .
- Scalability Considerations : Use continuous flow reactors to mitigate exothermic risks and improve mixing efficiency .
Q. What experimental strategies resolve contradictions in reported solubility and reactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate solubility studies (e.g., in water vs. ethanol) under controlled humidity (≤40% RH) to address discrepancies caused by hygroscopicity .
- Advanced Characterization : Apply X-ray diffraction (XRD) to assess crystallinity variations between batches. Pair with thermogravimetric analysis (TGA) to correlate thermal stability with purity .
- Literature Meta-Analysis : Systematically compare synthesis conditions and analytical methods across studies to identify confounding variables (e.g., residual sodium counterions) .
Q. How does this compound function as a reactive monomer in copolymer systems, and how can its performance be quantified?
- Methodological Answer :
- Copolymerization Kinetics : Conduct gravimetric analysis during polymerization with styrene or acrylates. Use gel permeation chromatography (GPC) to measure molecular weight distributions and assess sulfonate incorporation .
- Functional Performance : Test ion-exchange capacity in sulfonated copolymers via titration with NaOH. Correlate with mechanical properties (e.g., tensile strength) using dynamic mechanical analysis (DMA) .
Q. What computational and experimental approaches elucidate the mechanistic role of this compound in radical polymerization?
- Methodological Answer :
- Computational Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the vinyl-sulfonate group, predicting reactivity trends .
- Radical Trapping Experiments : Use electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) to identify transient radical species during initiation .
Notes on Data Consistency
- Discrepancies in EC numbers (e.g., 216-341-5 vs. "none" in some SDS) likely reflect regional regulatory differences rather than compositional variation .
- Reported melting points (>300°C) align across sources, but decomposition behavior should be confirmed via TGA-MS to identify volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
